molecular formula C10H14N2O2 B8357084 4-(Piperidin-4-yloxy)pyridin-2(1H)-one

4-(Piperidin-4-yloxy)pyridin-2(1H)-one

Cat. No.: B8357084
M. Wt: 194.23 g/mol
InChI Key: FJRXJFWYHZJCJT-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yloxy)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted at the 4-position with a piperidin-4-yloxy group. This structure combines the hydrogen-bonding capability of the pyridinone lactam with the conformational flexibility of the piperidine ring, making it a versatile scaffold in medicinal chemistry. The compound has been explored as an intermediate or pharmacophore in drug discovery, particularly for central nervous system (CNS) and metabolic disorders .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-piperidin-4-yloxy-1H-pyridin-2-one

InChI

InChI=1S/C10H14N2O2/c13-10-7-9(3-6-12-10)14-8-1-4-11-5-2-8/h3,6-8,11H,1-2,4-5H2,(H,12,13)

InChI Key

FJRXJFWYHZJCJT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=O)NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-2(1H)-one derivatives are widely studied for their diverse bioactivities. Below, we compare 4-(Piperidin-4-yloxy)pyridin-2(1H)-one with structurally analogous compounds, focusing on substituent effects, pharmacological profiles, and structure-activity relationships (SAR).

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Compound Name Substituents/Modifications Key Biological Activity Pharmacokinetic Notes Reference
This compound 4-piperidinyloxy group Intermediate for CNS/metabolic agents Discontinued; limited data
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one 1-(Piperazinylphenyl) substitution Serotonin reuptake inhibition (SSRI) High in vitro 5-HT activity
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one 5-Piperazine carbonyl group eIF4A3 inhibition P-gp substrate (efflux ratio 25)
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one 3-Benzimidazole substitution IGF-1R inhibition Improved enzyme potency with 4-amine chains
1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Fused imidazo-pyridine ring MCHR1 antagonism Oral bioavailability achieved
4-Hydroxy-6-methylpyridin-2(1H)-one 4-Hydroxy, 6-methyl substitution HIV-1 reverse transcriptase inhibition Intermediate for hybrid inhibitors
SB02024 (Vps34 inhibitor) 4-Morpholino, 6-(trifluoromethylpiperidine) Vps34 inhibition Stereochemistry-dependent activity (R-configuration)

Key Comparisons

Substituent Position and Bioactivity

  • The 4-piperidinyloxy group in the target compound contrasts with 1-(piperazinylphenyl) substitution in SSRIs . Piperazine derivatives often exhibit enhanced CNS penetration due to reduced basicity compared to piperidine, but the piperidinyloxy group may confer unique conformational stability.
  • 3-Benzimidazole substitution (IGF-1R inhibitors) highlights the importance of aromatic heterocycles for kinase binding, whereas the piperidinyloxy group may favor GPCR or transporter targets .

Pharmacokinetic Profiles

  • Piperazine-containing derivatives (e.g., eIF4A3 inhibitors) face challenges as P-gp substrates, leading to efflux and reduced bioavailability. Modifications to reduce P-gp interaction (e.g., steric shielding) are critical .
  • The trifluoromethylpiperidine group in SB02024 improves metabolic stability and target affinity, suggesting fluorinated piperidine analogs of this compound could enhance drug-like properties .

Therapeutic Applications While the target compound lacks explicit activity data, analogs like MCHR1 antagonists (imidazo-pyridine hybrids) and HIV-1 inhibitors (pyridinone-nitro hybrids) demonstrate the scaffold's adaptability to diverse targets . Multi-target agents (e.g., diabetic nephropathy compounds with trifluoromethyl and piperazinyl groups) suggest that hybridizing the piperidinyloxy pyridinone with polar groups could broaden therapeutic scope .

Table 2: Molecular Properties and Substituent Effects

Property This compound 1-(Piperazinylphenyl) Derivatives 3-Benzimidazole Derivatives
Molecular Weight Range ~250–300 g/mol 300–400 g/mol 350–450 g/mol
Hydrogen Bond Acceptors 3 (pyridinone + ether) 4–5 (piperazine + amide) 4–6 (benzimidazole + lactam)
LogP (Predicted) ~1.5–2.5 ~2.0–3.0 ~2.5–3.5
Key SAR Insight Piperidine flexibility balances lipophilicity and solubility Piperazine enhances solubility but increases P-gp efflux Benzimidazole enhances kinase binding via π-stacking

Q & A

Q. What are the common synthetic routes for 4-(Piperidin-4-yloxy)pyridin-2(1H)-one?

Synthesis typically involves condensation reactions between piperidine and pyridinone derivatives. For example:

  • Method A : Reacting 4-hydroxypiperidine with a halogenated pyridin-2(1H)-one under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage. This method emphasizes purification via column chromatography .
  • Method B : Using catalytic p-toluenesulfonic acid in a one-pot synthesis to enhance reaction efficiency, as seen in analogous pyridinone hybrids .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/BaseSolventYieldKey Reference
ANaOHDCM64%
Bp-TsOHSolvent-free48%

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ether bond formation and piperidine/pyridinone integration (e.g., δ 7.99 ppm for pyridinone protons) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., m/z 319.1 [M + 1]⁺ for related derivatives) .
  • X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, though limited data exists for this specific compound .

Advanced Research Questions

Q. How can researchers address low solubility in in vitro assays?

Low aqueous solubility is a common challenge. Strategies include:

  • Co-solvent Systems : Use DMSO-water gradients (e.g., ≤10% DMSO) to maintain bioactivity while improving solubility .
  • Salt Formation : Protonation of the piperidine nitrogen to form hydrochloride salts, enhancing polar interactions .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the pyridinone oxygen to improve bioavailability .

Q. What strategies optimize yield in multi-step syntheses?

  • Catalyst Screening : Acidic catalysts like p-toluenesulfonic acid improve condensation efficiency by reducing side reactions .
  • Temperature Control : Maintaining 50–60°C during key steps (e.g., Suzuki couplings for aryl substitutions) minimizes decomposition .
  • Purification : Gradient elution in flash chromatography (e.g., 0–7.5% MeOH in DCM) enhances separation of polar intermediates .

Q. How can therapeutic potential be evaluated across disease models?

  • DPP-4 Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC) in enzyme kinetics studies, as seen in structurally related DPP-4 inhibitors .
  • In Vivo Models :
    • Glucose Metabolism : Streptozotocin-induced diabetic rodents to assess insulinotropic effects .
    • Neuroprotection : Rotarod or Morris water maze tests in neurodegenerative models .
  • Combination Therapy Screening : Pair with metformin or GLP-1 analogs to evaluate synergistic effects on glucose regulation .

Q. Table 2: Key Biological Assays

Assay TypeModel SystemEndpointReference
DPP-4 InhibitionIn vitro enzymatic assayIC₅₀ ≤ 100 nM
Analgesic ActivitySprague–Dawley rats (hot-plate test)Latency time increase ≥30%

Q. How do structural modifications influence activity?

  • Piperidine Substituents : Bulky groups (e.g., trifluoromethyl) at the 4-position enhance receptor binding affinity but may reduce solubility .
  • Pyridinone Modifications : Introducing electron-withdrawing groups (e.g., nitro) at C-3 improves HIV reverse transcriptase inhibition in analogs .
  • Hybrid Derivatives : Coupling with coumarin or chromeno-pyrimidine scaffolds broadens pharmacological profiles (e.g., antimicrobial or anticancer activity) .

Q. What computational tools predict drug-likeness and bioavailability?

  • ADMET Prediction : SwissADME or QikProp to assess LogP (optimal 1–3), topological polar surface area (TPSA < 90 Ų), and CYP450 interactions .
  • Molecular Docking : AutoDock Vina for simulating binding to targets like DPP-4 or muscarinic receptors, prioritizing derivatives with ΔG ≤ -8 kcal/mol .

Contradictions and Validation

  • Toxicity vs. Efficacy : While reports low toxicity in animal models, highlights acute toxicity risks (e.g., LD₅₀ ≤ 500 mg/kg in mice). Researchers must balance dose optimization with rigorous safety profiling .
  • Enzymatic Selectivity : Some analogs show off-target effects (e.g., CYP3A4 induction via PXR activation). Counter this by screening against cytochrome panels early in development .

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